molecular formula C8H15P B14281688 tert-Butyl(diethenyl)phosphane CAS No. 124803-13-0

tert-Butyl(diethenyl)phosphane

Cat. No.: B14281688
CAS No.: 124803-13-0
M. Wt: 142.18 g/mol
InChI Key: NDAITJNHYYVGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(diethenyl)phosphane: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and two ethylene groups. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(diethenyl)phosphane typically involves the reaction of tert-butylphosphine with ethylene under specific conditions. One common method is the use of Grignard reagents, where tert-butylphosphine reacts with ethylene in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(diethenyl)phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl(diethenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating bond formation and cleavage . The tert-butyl and ethylene groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

  • tert-Butyl(diphenyl)phosphine
  • Di-tert-butylphosphine
  • tert-Butyl(methyl)phosphine

Comparison: tert-Butyl(diethenyl)phosphane is unique due to the presence of two ethylene groups, which provide additional reactivity compared to other tert-butyl phosphines. For example, tert-Butyl(diphenyl)phosphine has phenyl groups that offer different electronic properties and steric hindrance, affecting its coordination behavior and catalytic activity . Di-tert-butylphosphine, with two tert-butyl groups, is more sterically hindered and less reactive in certain reactions .

Properties

CAS No.

124803-13-0

Molecular Formula

C8H15P

Molecular Weight

142.18 g/mol

IUPAC Name

tert-butyl-bis(ethenyl)phosphane

InChI

InChI=1S/C8H15P/c1-6-9(7-2)8(3,4)5/h6-7H,1-2H2,3-5H3

InChI Key

NDAITJNHYYVGCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.